4-Benzylsemicarbazide 4-Benzylsemicarbazide
Brand Name: Vulcanchem
CAS No.: 16956-42-6
VCID: VC21018520
InChI: InChI=1S/C8H11N3O/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12)
SMILES: C1=CC=C(C=C1)CNC(=O)NN
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol

4-Benzylsemicarbazide

CAS No.: 16956-42-6

Cat. No.: VC21018520

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

4-Benzylsemicarbazide - 16956-42-6

Specification

CAS No. 16956-42-6
Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
IUPAC Name 1-amino-3-benzylurea
Standard InChI InChI=1S/C8H11N3O/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12)
Standard InChI Key RKOJUQGKURDYBX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)NN
Canonical SMILES C1=CC=C(C=C1)CNC(=O)NN

Introduction

Chemical Structure and Properties

4-Benzylsemicarbazide (also referred to as N-benzylhydrazinecarboxamide) contains a semicarbazide moiety with a benzyl substituent at the N-4 position. The compound has a molecular formula of C₈H₁₁N₃O and contains three nitrogen atoms in different chemical environments, making it interesting for coordination chemistry and hydrogen bonding interactions .

The general structure consists of:

  • A benzyl group (C₆H₅CH₂-)

  • Attached to a semicarbazide backbone (-NH-NH-CO-NH₂)

Physical Properties

PropertyValue
Molecular FormulaC₈H₁₁N₃O
Molecular Weight165.19 g/mol
Physical AppearanceWhite to off-white crystalline solid
Melting Point127-128°C (for the thio analog)
SolubilitySoluble in organic solvents (ethanol, DMF); partially soluble in water
CAS Number1000865-89-3

Structural Characteristics

The semicarbazide unit contains multiple potential coordination sites, including the carbonyl oxygen and the nitrogen atoms, making it an excellent ligand for metal complexes. The benzyl group at the N-4 position contributes to the lipophilicity of the molecule, influencing its biological activity and membrane permeability .

Synthesis Methods

Several synthetic routes have been reported for the preparation of 4-benzylsemicarbazide, with the most common methods utilizing benzyl isocyanate or derivatives.

From Benzylamine and Semicarbazide Derivatives

4-Benzylsemicarbazide can also be synthesized through the reaction of benzylamine with activated semicarbazide derivatives or through nucleophilic substitution reactions .

Chemical Reactions and Transformations

4-Benzylsemicarbazide participates in various chemical transformations, particularly in the synthesis of heterocyclic compounds.

Formation of Heterocyclic Compounds

One of the most significant applications of 4-benzylsemicarbazide is in the synthesis of diverse heterocyclic systems:

Triazoles and Triazinones

4-Benzylsemicarbazide can be transformed into 1,2,4-triazine-3,6-diones under thermal or microwave conditions, as reported in the synthesis of novel peptidomimetic scaffolds .

Formation of Semicarbazones

4-Benzylsemicarbazide reacts readily with aldehydes and ketones to form the corresponding semicarbazones, which have been extensively used in analytical chemistry for the characterization of carbonyl compounds .

Biological Activities

Semicarbazides including 4-benzylsemicarbazide exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.

Antimicrobial Properties

Studies have shown that 4-benzylsemicarbazide and its derivatives possess significant antimicrobial activity against various bacteria and fungi. The lipophilic benzyl group enhances cellular penetration, particularly in Gram-negative bacteria .

Anticancer Activity

Compounds containing the semicarbazide moiety have demonstrated cytostatic activities against various cancer cell lines. For example, benzyl derivatives of semicarbazides have shown high selectivity towards MCF-7 cells (breast carcinoma) with IC₅₀ values in the low micromolar range .

CompoundCancer Cell LineIC₅₀ (μM)
Benzyl derivativeMCF-7 (breast carcinoma)1 ± 0.2

Antioxidant Activity

Semicarbazide derivatives have exhibited significant antioxidant properties, with some compounds showing over 60% inhibition of oxidative processes .

Enzyme Inhibition

4-Benzylsemicarbazide and related compounds have shown inhibitory effects on various enzymes, including lipoxygenase and tyrosinase, suggesting potential applications in inflammatory and pigmentation disorders .

Applications in Chemical Biology

Beyond its use in medicinal chemistry, 4-benzylsemicarbazide has found applications in various areas of chemical biology and material science.

Bioconjugation Chemistry

The reactivity of 4-benzylsemicarbazide toward carbonyls has been exploited in bioconjugation chemistry. In particular, the formation of stable semicarbazone linkages has been utilized for the attachment of biomolecules to solid supports .

DNA Microarray Technology

An innovative application of semicarbazide chemistry involves the preparation of DNA microarrays. Semicarbazide-coated glass slides react with benzaldehyde-modified oligonucleotides to form stable semicarbazone bonds, allowing for efficient and reliable DNA immobilization .

The immobilization chemistry offers several advantages:

  • Stability of the starting materials

  • No requirement for reduction steps

  • Low background in hybridization assays

  • Good signal-to-noise ratio

Surface Modification

The ability of 4-benzylsemicarbazide to form stable linkages with carbonyl-containing compounds has been exploited for the modification of various surfaces, including glass, polymers, and nanoparticles .

Structure-Activity Relationships

The biological activity of 4-benzylsemicarbazide and its derivatives is influenced by various structural factors:

Role of the Benzyl Group

The benzyl substituent at the N-4 position contributes significantly to the lipophilicity of the compound, influencing its:

  • Membrane permeability

  • Protein binding

  • Biological activity

  • Distribution in biological systems

Influence of Metal Complexation

The formation of metal complexes often enhances the biological activity of semicarbazides. Copper complexes of 4-benzyl-semicarbazide have shown interesting properties and potential applications in medicinal chemistry .

Analytical Methods

Various analytical techniques have been employed for the characterization and quantification of 4-benzylsemicarbazide and its derivatives.

Infrared Spectroscopy

Characteristic IR absorption bands include:

  • N-H stretching (3300-3200 cm⁻¹)

  • C=O stretching (1680-1650 cm⁻¹)

  • C-N stretching (1550-1500 cm⁻¹)

NMR Spectroscopy

¹H NMR spectroscopy typically shows:

  • Aromatic protons (7.2-7.4 ppm)

  • Benzyl CH₂ (4.3-4.5 ppm)

  • NH protons (5.8-8.0 ppm, depending on environment)

Chromatographic Methods

HPLC has been effectively used for the purification and analysis of 4-benzylsemicarbazide and its derivatives, particularly using C18 columns with acetonitrile/water gradient systems .

Current Research and Future Perspectives

Research on 4-benzylsemicarbazide continues to expand, focusing on:

Medicinal Chemistry Applications

The development of novel 4-benzylsemicarbazide derivatives with enhanced biological activities, particularly as:

  • Antimicrobial agents

  • Anticancer compounds

  • Anti-inflammatory drugs

  • Enzyme inhibitors

Material Science Applications

Exploration of 4-benzylsemicarbazide in:

  • Development of new polymeric materials

  • Surface functionalization

  • Sensor design

  • Controlled drug delivery systems

Green Chemistry Approaches

Recent advancements include the development of environmentally friendly synthetic methods for 4-benzylsemicarbazide and its derivatives, including:

  • Solvent-free synthesis

  • Aqueous-medium reactions

  • Microwave-assisted synthesis

  • Use of sustainable catalysts

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